molecular formula C13H12N4O3S2 B5116882 3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B5116882
M. Wt: 336.4 g/mol
InChI Key: NNHOEZYLZMYRLK-UHFFFAOYSA-N
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Description

The compound “3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione” is a pyrrolidine-2,5-dione derivative featuring a 5-amino-1,3,4-thiadiazole moiety linked via a sulfanyl bridge at the 3-position and a 4-methoxyphenyl group at the 1-position. This structure combines a heterocyclic thiadiazole ring, known for its electron-withdrawing properties and bioactivity, with a pyrrolidinedione core, which is common in pharmacologically active molecules.

Properties

IUPAC Name

3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O3S2/c1-20-8-4-2-7(3-5-8)17-10(18)6-9(11(17)19)21-13-16-15-12(14)22-13/h2-5,9H,6H2,1H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHOEZYLZMYRLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=NN=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione typically involves multiple steps. One common method starts with the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using an appropriate cyclizing agent, such as phosphorus oxychloride, to yield the 1,3,4-thiadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione involves its interaction with various molecular targets. The thiadiazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological processes, such as DNA replication and protein synthesis, ultimately resulting in cell death .

Comparison with Similar Compounds

3-(4-Chlorobenzyl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

  • Structure : Replaces the thiadiazole-sulfanyl group with a 4-chlorobenzyl substituent at position 3 .
  • Molecular Formula: C₁₈H₁₆ClNO₃ (vs. C₁₃H₁₂N₄O₃S₂ for the target compound). CAS: 5564-35-2 .

1-(4-Bromophenyl)-3-[(5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione

  • Structure : Features an oxadiazole ring instead of thiadiazole and a bromophenyl group at position 1 .
  • The bromophenyl group may enhance steric bulk compared to the methoxyphenyl group in the target compound.

3-(2-Aminoethylsulfanyl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

  • Structure: Substitutes the thiadiazole ring with a shorter 2-aminoethylsulfanyl chain .
  • CAS: 313379-18-9; Molecular Formula: C₁₃H₁₆N₂O₃S .

Heterocyclic Sulfanyl-Bridged Analogues

5-({3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzyl}sulfanyl)-1,3,4-thiadiazol-2-amine

  • Structure : Contains two thiadiazole rings connected via a benzyl-sulfanyl bridge .
  • Key Differences :
    • The extended structure may enhance π-π stacking interactions, as evidenced by its planar thiadiazole rings (deviation: 0.015–0.024 Å) and intermolecular N–H···N hydrogen bonds .
    • Dihedral angles between thiadiazole rings (54.28°–76.56°) suggest conformational flexibility distinct from the target compound’s simpler architecture.

Research Findings and Discussion

  • Synthetic Accessibility : Thiosemicarbazone-based routes () and sulfanyl bridge formation () are viable for synthesizing such derivatives, though the target compound’s exact pathway remains underexplored.

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